

# Landipirdine's Impact on Neuropsychiatric Symptoms: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Landipirdine (also known as SYN-120) is a selective, orally bioavailable small molecule that acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Initially investigated for cognitive enhancement in dementia, its development for these indications has been discontinued. However, clinical trial data has suggested a potential, albeit not statistically significant, impact on specific neuropsychiatric symptoms (NPS) in patients with Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of Landipirdine, focusing on its mechanism of action, a critical analysis of the clinical data related to NPS, and the methodologies of the key clinical trial.

## Core Mechanism of Action: Dual Serotonergic Antagonism

**Landipirdine** exerts its pharmacological effects through the simultaneous blockade of two key serotonin receptor subtypes in the central nervous system:

 5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions crucial for cognition and mood, such as the hippocampus and prefrontal cortex. Blockade of this receptor is hypothesized to modulate cholinergic and



glutamatergic neurotransmission, pathways often dysregulated in neurodegenerative diseases.

 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in the pathophysiology of psychosis and mood disorders. Antagonism of these receptors is a well-established mechanism for several atypical antipsychotic medications.

The dual antagonism of these receptors by **Landipirdine** was theorized to offer a synergistic approach to treating both cognitive deficits and neuropsychiatric symptoms in dementia.



Click to download full resolution via product page

Caption: **Landipirdine**'s dual antagonism of 5-HT6 and 5-HT2A receptors.



# Clinical Trial Evidence in Parkinson's Disease Dementia (PDD)

The primary investigation into **Landipirdine**'s effect on neuropsychiatric symptoms comes from a Phase 2a, multicenter, double-blind, placebo-controlled, proof-of-concept trial (NCT02258152), also known as the SYNAPSE study.

## **Quantitative Data Summary**

While the SYNAPSE study did not meet its primary cognitive endpoints, a nominal improvement was observed in a specific domain of the Neuropsychiatric Inventory (NPI). A post-hoc analysis also suggested potential benefits in other NPS domains, though specific quantitative data from this analysis are not publicly available.

| Parameter                              | Landipirdine<br>(SYN-120) | Placebo               | p-value               | Source |
|----------------------------------------|---------------------------|-----------------------|-----------------------|--------|
| NPI-<br>Apathy/Indifferen<br>ce Score  | Nominally<br>improved     | No significant change | 0.028<br>(unadjusted) | [1]    |
| NPI-Anxiety<br>Score                   | Data not<br>available     | Data not<br>available | Not available         | [2]    |
| NPI-<br>Irritability/Lability<br>Score | Data not<br>available     | Data not<br>available | Not available         | [2]    |

Note: The improvement in the NPI-Apathy/Indifference score was a secondary outcome and the p-value was not adjusted for multiple comparisons.

## Safety and Tolerability



| Parameter                 | Landipirdine (SYN-<br>120) (N=38) | Placebo (N=44)        | Source |
|---------------------------|-----------------------------------|-----------------------|--------|
| Adverse Events (AEs)      | 74%                               | 77%                   | [1]    |
| Treatment Discontinuation | 16%                               | 16%                   | [1]    |
| More Frequent AEs         | Nausea, Vomiting                  | -                     | [1]    |
| Motor Symptoms<br>(UPDRS) | Worsened                          | No significant change | [1]    |

# Experimental Protocols: The SYNAPSE Study (NCT02258152)

The SYNAPSE study was designed to assess the safety, tolerability, and efficacy of **Landipirdine** in patients with PDD.

- Study Design: A multicenter, double-blind, parallel-group, 16-week, randomized, placebocontrolled, proof-of-concept trial.
- Participant Population: 82 patients diagnosed with Parkinson's disease dementia who were already receiving a stable dose of a cholinesterase inhibitor.
- Intervention: Participants were randomized to receive either 100 mg/day of **Landipirdine** (oral) or a matching placebo.
- Primary Efficacy Measures: The primary outcomes were focused on cognitive function, specifically the Cognitive Drug Research (CDR) computerized assessment system's Continuity of Attention and Quality of Episodic Memory scores.
- Secondary Efficacy Measures: These included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI) to assess neuropsychiatric symptoms.





Click to download full resolution via product page

Caption: High-level workflow of the SYNAPSE Phase 2a clinical trial.

### **Discussion and Future Outlook**

The clinical data for **Landipirdine** in the context of neuropsychiatric symptoms is limited and inconclusive. The nominal improvement in apathy in the SYNAPSE study is an interesting signal, particularly as apathy is a common and difficult-to-treat symptom in neurodegenerative disorders. However, the lack of statistical significance after adjusting for multiple comparisons, the failure to meet primary cognitive endpoints, and the observed worsening of motor symptoms present significant hurdles for further development in this patient population.

The discontinuation of **Landipirdine**'s development for dementia highlights the challenges of targeting complex neuropsychiatric and cognitive syndromes. Future research in this area may benefit from more targeted patient selection, potentially focusing on individuals with prominent apathy or other specific NPS profiles. Furthermore, the development of more selective 5-HT6



or dual 5-HT6/5-HT2A antagonists with improved safety profiles could yet yield a viable therapeutic agent for these debilitating symptoms.

### Conclusion

**Landipirdine**, a dual 5-HT6/5-HT2A receptor antagonist, has demonstrated a potential but unproven impact on the neuropsychiatric symptom of apathy in patients with Parkinson's disease dementia. While the primary objectives of the key clinical trial were not achieved and the drug's development for dementia has been halted, the findings provide a rationale for the continued exploration of the serotonergic system, and specifically the 5-HT6 receptor, as a target for treating neuropsychiatric symptoms in neurodegenerative diseases. Further research with more refined methodologies and potentially novel chemical entities is warranted to fully elucidate the therapeutic potential of this mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Landipirdine Acorda Therapeutics AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Landipirdine's Impact on Neuropsychiatric Symptoms: A Core Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8593900#landipirdine-s-impact-on-neuropsychiatric-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com